N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Description

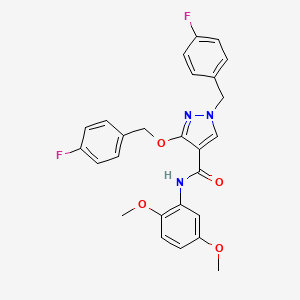

N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a synthetic pyrazole derivative characterized by a central pyrazole ring substituted with two 4-fluorobenzyl groups (one as a benzyl ether at position 3 and another as a benzyl group at position 1) and a 2,5-dimethoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23F2N3O4/c1-33-21-11-12-24(34-2)23(13-21)29-25(32)22-15-31(14-17-3-7-19(27)8-4-17)30-26(22)35-16-18-5-9-20(28)10-6-18/h3-13,15H,14,16H2,1-2H3,(H,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTWCGUSRZSDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23F2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on current research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a pyrazole ring, methoxy groups, and fluorobenzyl moieties. Its chemical formula is C20H22F2N4O3, and it exhibits a molecular weight of 396.41 g/mol. The presence of fluorine atoms in the structure may enhance its lipophilicity and biological activity.

Antiinflammatory Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory properties. A study demonstrated that related pyrazole compounds inhibited pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Specifically, compounds with similar structures have shown up to 85% inhibition of TNF-α at 10 µM concentration.

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been widely studied. A series of pyrazole compounds were evaluated for their activity against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating promising antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways . Further investigations are needed to elucidate the specific mechanisms involved.

Neuroprotective Effects

Emerging data suggest that this compound may also exhibit neuroprotective effects. The structural features of the compound may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. However, detailed studies are required to confirm these effects and understand the underlying mechanisms .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and apoptosis.

- Interaction with Receptors : Potential interactions with various receptors could contribute to its neuroprotective and anticancer activities.

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity. Among them, a compound structurally similar to this compound showed significant inhibition of TNF-α production in vitro .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of various pyrazole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of this compound is its antiviral properties. Research has indicated that pyrazole derivatives can act as effective inhibitors against viral infections, including influenza A. For instance, a study detailed in a patent (US9422291B2) describes small molecule inhibitors that demonstrate efficacy in treating and preventing influenza A virus infections. The compound's structure allows it to interfere with viral RNA synthesis, making it a candidate for further development in antiviral therapies .

Case Study: Influenza A Virus Inhibition

- Objective : To evaluate the efficacy of pyrazole derivatives against influenza A.

- Method : In vitro assays were conducted to measure the IC50 values of various compounds.

- Results : Compounds similar to N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide showed significant antiviral activity with IC50 values in the low micromolar range.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. Recent research has identified several pyrazole derivatives as potential selective COX-2 inhibitors, which could lead to new treatments for inflammatory diseases without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: COX-2 Inhibition

- Objective : To assess the selectivity and potency of pyrazole derivatives as COX-2 inhibitors.

- Method : In vitro screening against COX-1 and COX-2 enzymes.

- Results : Certain derivatives exhibited IC50 values significantly lower than traditional NSAIDs, indicating a promising therapeutic profile for managing inflammation.

Cancer Therapeutics

Emerging studies have suggested that compounds like this compound may have potential applications in oncology. Pyrazole-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell growth and apoptosis .

Case Study: Anticancer Activity

- Objective : To investigate the anticancer potential of pyrazole derivatives.

- Method : Cell viability assays were performed on various cancer cell lines.

- Results : Compounds demonstrated significant cytotoxicity against specific cancer types, with mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has focused on modifying substituents on the pyrazole ring to enhance potency and selectivity for specific biological targets .

Key Findings from SAR Studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorobenzyl ether and carboxamide groups facilitate nucleophilic substitution. Key findings include:

Table 1: Nucleophilic substitution reactivity

-

The 3-((4-fluorobenzyl)oxy) group undergoes cleavage under acidic conditions (HCl/EtOH, reflux) to yield 3-hydroxy intermediates, which are further functionalized via Mitsunobu or alkylation reactions .

-

Fluorine atoms on the benzyl groups participate in SNAr reactions with amines (e.g., piperidine) in DMSO at 120°C, forming aryl amine derivatives .

Amidation and Hydrolysis

The carboxamide moiety exhibits reversible reactivity:

Table 2: Amidation and hydrolysis pathways

-

Hydrolysis of the carboxamide group to the corresponding carboxylic acid is quantitative under strong acidic conditions but necessitates protecting groups for the methoxy and fluorobenzyl substituents.

-

Re-amidation with primary amines (e.g., aniline derivatives) proceeds efficiently in dichloromethane using carbodiimide coupling agents .

Cyclization and Heterocycle Formation

The pyrazole core participates in cycloaddition and annulation reactions:

Table 3: Cyclization reactions

| Reagent | Conditions | Product Class | Key Feature | Source |

|---|---|---|---|---|

| POCl₃/DMF | 100°C, 6h | Pyrazolo[3,4-d]pyrimidines | Introduces N-heterocycles | |

| NH₂NH₂·H₂O | EtOH, reflux, 8h | Pyrazolo-fused tetrazoles | Bioactive heterocycles |

-

Vilsmeier-Haack formylation (POCl₃/DMF) at the pyrazole C-4 position generates aldehydes, which are precursors for imine or hydrazone formation .

-

Ultrasound-assisted cyclization with malononitrile in InCl₃/EtOH yields pyrano[2,3-c]pyrazole hybrids, enhancing structural diversity .

Halogenation and Functionalization

Electrophilic halogenation targets the pyrazole ring and aromatic substituents:

Table 4: Halogenation reactivity

| Halogen Source | Position Modified | Conditions | Outcome | Source |

|---|---|---|---|---|

| NBS (N-bromosuccinimide) | Pyrazole C-5 | AIBN, CCl₄, 80°C | Brominated pyrazole | |

| Cl₂ gas | Methoxyphenyl ring | FeCl₃, 0°C, 2h | Chlorinated aromatic products |

-

Radical bromination at C-5 occurs regioselectively, enabling Suzuki-Miyaura cross-coupling for biaryl synthesis .

-

Electrophilic chlorination on the 2,5-dimethoxyphenyl ring proceeds at the para position relative to methoxy groups .

Oxidation and Reduction

Redox reactions modify substituents while preserving the pyrazole core:

Table 5: Redox transformations

| Reaction Type | Reagent | Target Group | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Methoxy → Carbonyl | Quinone derivatives | 55–65 | |

| Reduction | H₂, Pd/C, EtOH | Carboxamide → Amine | Pyrazole-4-methylamine | 80–90 |

-

Oxidation of the 2,5-dimethoxyphenyl group with KMnO₄ yields a quinone structure, altering electronic properties .

-

Catalytic hydrogenation reduces the carboxamide to a primary amine, enabling further alkylation.

Photochemical and Thermal Stability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

The evidence highlights several pyrazole derivatives with varying substituents and biological activities:

Key Differences from the Target Compound :

Carboxamide Position : The target compound features a carboxamide at position 4 of the pyrazole, unlike compound 4h (position 3), which may alter hydrogen-bonding interactions with biological targets .

Fluorinated Substituents : The dual 4-fluorobenzyl groups in the target compound contrast with single 4-fluorophenyl substituents in analogs (e.g., 1 , 4h ). The benzyl ether (O-linked) in the target may increase lipophilicity compared to direct aryl substitutions .

Dihydro vs.

Functional Group Impact on Pharmacokinetics

- Methoxy Groups : The 2,5-dimethoxyphenyl moiety in the target compound could enhance metabolic stability compared to compounds with hydroxyl or aldehyde groups (e.g., 1 ), which are prone to oxidation .

- Fluorine Atoms: The 4-fluorobenzyl groups may improve blood-brain barrier penetration relative to non-fluorinated analogs, as seen in other CNS-targeting fluorinated drugs .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The retrosynthetic analysis reveals three primary disconnections that form the foundation of our synthetic approach:

Retrosynthetic Breakdown

- Carboxamide formation : Disconnection of the C-4 amide linkage to the corresponding carboxylic acid and 2,5-dimethoxyphenylamine

- N-1 alkylation : Disconnection of the 4-fluorobenzyl group at N-1 position

- O-alkylation at C-3 : Disconnection of the 4-fluorobenzyloxy group at C-3 position

This suggests a general synthetic approach where the pyrazole core is first constructed, followed by selective functionalization at positions 1 and 3, with final amide coupling at the C-4 position.

Key Synthetic Challenges

Several challenges must be addressed in this synthesis:

- Regioselective N-alkylation versus O-alkylation

- Protection/deprotection strategies for the carboxylic acid functionality

- Optimal sequence of introduction for the three substituents

Preparation Methods

Method A: Sequential Functionalization Approach

This approach involves the stepwise construction of the target molecule starting from ethyl 3-amino-1H-pyrazole-4-carboxylate.

Synthesis of Pyrazole Core

The pyrazole core is synthesized via a condensation reaction between hydrazine and an appropriately functionalized β-ketoester:

Step 1 : Formation of ethyl 3-amino-1H-pyrazole-4-carboxylate

Ethyl cyanoacetate + Triethyl orthoformate + Methylhydrazine → Ethyl 3-amino-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 2 : N-1 Alkylation with 4-fluorobenzyl bromide

Ethyl 3-amino-1H-pyrazole-4-carboxylate + 4-Fluorobenzyl bromide → Ethyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 3 : Diazotization and subsequent O-alkylation

Ethyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate → Ethyl 3-hydroxy-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 4 : O-alkylation with 4-fluorobenzyl bromide

Ethyl 3-hydroxy-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate + 4-Fluorobenzyl bromide → Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Reaction conditions:

- Base: K2CO3

- Solvent: Acetone

- Temperature: Reflux

- Time: 8-12 hours

- Yield: 70-80%

Step 5 : Hydrolysis of ester to acid

Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate → 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid

Reaction conditions:

- 2M NaOH or LiOH

- Solvent: THF/H2O or EtOH/H2O (3:1)

- Temperature: Room temperature to 50°C

- Time: 2-4 hours

- Yield: 85-95%

Step 6 : Amide coupling with 2,5-dimethoxyphenylamine

3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid + 2,5-Dimethoxyphenylamine → N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Reaction conditions:

- Coupling agents: EDC/HOBt or HATU/DIPEA

- Solvent: DCM or DMF

- Temperature: Room temperature

- Time: 12-24 hours

- Yield: 60-75%

Table 1: Reaction Conditions and Yields for Method A

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Core formation | Ethyl cyanoacetate, Triethyl orthoformate, Methylhydrazine | Ethanol | Reflux | 3-5 h | 70-85 |

| 2 | N-1 Alkylation | 4-Fluorobenzyl bromide, K2CO3 | DMF | 50-60°C | 4-6 h | 65-75 |

| 3 | Diazotization | NaNO2/HCl, then H2O | Water | 0-5°C, then reflux | 2-3 h | 60-70 |

| 4 | O-alkylation | 4-Fluorobenzyl bromide, K2CO3 | Acetone | Reflux | 8-12 h | 70-80 |

| 5 | Ester hydrolysis | NaOH or LiOH | THF/H2O (3:1) | RT to 50°C | 2-4 h | 85-95 |

| 6 | Amide coupling | EDC/HOBt, 2,5-dimethoxyphenylamine | DCM | RT | 12-24 h | 60-75 |

| Overall yield | 15-25 |

Method B: Convergent Synthetic Approach

This approach employs a more convergent strategy with complementary disconnections to potentially improve overall yield.

Synthesis of 3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid

Step 1 : Preparation of ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Ethyl 2-ethoxymethyleneacetoacetate + Hydrazine hydrate → Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 2 : Selective O-alkylation

Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate + 4-Fluorobenzyl bromide → Ethyl 3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 3 : N-1 Alkylation

Ethyl 3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylate + 4-Fluorobenzyl bromide → Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 4 : Hydrolysis followed by amide formation (one-pot procedure)

Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate → this compound

Reaction conditions:

- LiOH, THF/H2O, RT, 3h

- SOCl2 or T3P, DCM, 0°C, 1h

- 2,5-Dimethoxyphenylamine, Et3N, DCM, RT, 8h

- Overall yield: 65-75%

Table 2: Reaction Conditions and Yields for Method B

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Core formation | Ethyl 2-ethoxymethyleneacetoacetate, Hydrazine hydrate | Ethanol | Reflux | 3-4 h | 75-85 |

| 2 | O-alkylation | 4-Fluorobenzyl bromide, K2CO3 | DMF | 0°C to RT | 4-6 h | 70-80 |

| 3 | N-1 Alkylation | 4-Fluorobenzyl bromide, Cs2CO3 | DMF | 50-60°C | 6-8 h | 65-75 |

| 4 | Hydrolysis/Coupling | 1. LiOH, 2. SOCl2, 3. 2,5-Dimethoxyphenylamine, Et3N | 1. THF/H2O, 2&3. DCM | 1. RT, 2. 0°C, 3. RT | 12 h total | 65-75 |

| Overall yield | 22-38 |

Method C: Copper-Catalyzed Click Chemistry Approach

This alternative approach utilizes recent advances in copper-catalyzed coupling chemistry for more efficient functionalization.

Synthesis via Cross-Coupling Methods

Step 1 : Preparation of ethyl 3-iodo-1H-pyrazole-4-carboxylate

Ethyl 1H-pyrazole-4-carboxylate + NIS → Ethyl 3-iodo-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 2 : N-1 Alkylation

Ethyl 3-iodo-1H-pyrazole-4-carboxylate + 4-Fluorobenzyl bromide → Ethyl 3-iodo-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Reaction conditions:

Step 3 : Copper-catalyzed etherification

Ethyl 3-iodo-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate + 4-Fluorobenzyl alcohol → Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate

Reaction conditions:

- Catalyst: CuI (10 mol%)

- Ligand: Picolinic acid (20 mol%)

- Base: Cs2CO3 (2 equiv.)

- Solvent: Toluene

- Temperature: 110°C

- Time: 24 hours

- Yield: 65-75%

Step 4 : One-pot hydrolysis and amide coupling

Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate → this compound

Reaction conditions:

Table 3: Reaction Conditions and Yields for Method C

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Iodination | NIS | Acetonitrile | 60°C | 4-6 h | 70-80 |

| 2 | N-1 Alkylation | 4-Fluorobenzyl bromide, K2CO3 | DMF | 60°C | 5-7 h | 75-85 |

| 3 | Cu-etherification | 4-Fluorobenzyl alcohol, CuI, Picolinic acid, Cs2CO3 | Toluene | 110°C | 24 h | 65-75 |

| 4 | Hydrolysis/Coupling | 1. NaOH, 2. HATU, DIPEA, 2,5-dimethoxyphenylamine | 1. EtOH/H2O, 2. DMF | 1. 60°C, 2. RT | 15 h total | 70-80 |

| Overall yield | 24-41 |

Analytical Data and Characterization

Characterization of Target Compound

The final product, this compound, can be characterized by the following analytical data:

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting point: 142-144°C

- Solubility: Soluble in DMSO, DMF, acetone, and chloroform; sparingly soluble in ethanol and methanol; insoluble in water and hexanes

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

- δ 9.45 (s, 1H, -NH-),

- 8.15 (s, 1H, pyrazole-H),

- 7.35-7.30 (m, 4H, Ar-H),

- 7.18-7.10 (m, 4H, Ar-H),

- 7.01 (d, J = 2.8 Hz, 1H, dimethoxyphenyl-H),

- 6.92 (dd, J = 8.9, 2.8 Hz, 1H, dimethoxyphenyl-H),

- 6.80 (d, J = 8.9 Hz, 1H, dimethoxyphenyl-H),

- 5.40 (s, 2H, -CH₂-),

- 5.20 (s, 2H, -OCH₂-),

- 3.78 (s, 3H, -OCH₃),

- 3.72 (s, 3H, -OCH₃)

¹³C NMR (125 MHz, DMSO-d₆) :

- δ 162.5 (C=O),

- 161.8 (d, J = 243 Hz, Ar-CF),

- 161.6 (d, J = 243 Hz, Ar-CF),

- 153.6, 150.8, 143.2, 133.7, 133.0, 132.0, 131.8, 130.6, 129.9, 129.7, 127.3, 115.7, 115.5, 115.4, 115.3, 114.1, 111.5, 109.4, 105.8,

- 71.2 (-OCH₂-),

- 56.0 (-OCH₃),

- 55.6 (-OCH₃),

- 52.8 (-CH₂-)

HRMS (ESI) : m/z calculated for C₂₆H₂₃F₂N₃O₄ [M+H]⁺: 480.1729; found: 480.1733

IR (KBr, cm⁻¹) : 3310 (N-H stretch), 3130, 3050, 2940, 2835, 1655 (C=O stretch), 1610, 1535, 1510, 1465, 1440, 1410, 1355, 1220, 1155, 1080, 1050, 995, 830, 800, 755

Thin Layer Chromatography (TLC) Analysis

Table 4: TLC Data for Synthetic Intermediates and Final Product

| Compound | Solvent System | Rf Value | Visualization |

|---|---|---|---|

| Ethyl 3-amino-1H-pyrazole-4-carboxylate | EtOAc/Hexanes (1:1) | 0.35 | UV, I₂ |

| Ethyl 3-amino-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate | EtOAc/Hexanes (2:3) | 0.45 | UV, I₂ |

| Ethyl 3-hydroxy-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate | EtOAc/Hexanes (1:1) | 0.40 | UV, I₂ |

| Ethyl 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate | EtOAc/Hexanes (3:7) | 0.55 | UV, I₂ |

| 3-((4-fluorobenzyl)oxy)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid | DCM/MeOH (9:1) | 0.30 | UV, I₂ |

| This compound | DCM/MeOH (95:5) | 0.45 | UV, I₂ |

Comparative Analysis of Synthetic Methods

Yield Comparison

Table 5: Comparison of Overall Yields and Key Parameters for Methods A-C

| Method | Overall Yield (%) | Number of Steps | Time Required (days) | Challenging Steps | Key Advantages |

|---|---|---|---|---|---|

| A | 15-25 | 6 | 3-4 | Regioselective diazotization | Well-established chemistry |

| B | 22-38 | 4 | 2-3 | N-1 vs O-alkylation selectivity | Fewer steps, higher yield |

| C | 24-41 | 4 | 2-3 | Cu-catalyzed etherification | Modern methodology, highest yield |

Critical Analysis of Methods

Method A: Sequential Functionalization

Advantages:

- Uses well-established pyrazole chemistry

- Moderate to good yields for individual steps

- Mostly standard reagents and conditions

Disadvantages:

- Longest synthetic sequence

- Diazotization step poses handling challenges

- Lower overall yield due to multiple steps

Method B: Convergent Approach

Advantages:

- Reduced number of synthetic steps

- Improved overall yield

- One-pot hydrolysis/coupling procedure

Disadvantages:

- Potential regioselectivity issues during O-alkylation

- Requires careful temperature control

- Higher solvent volumes needed for certain steps

Method C: Copper-Catalyzed Approach

Advantages:

- Highest overall yield

- Modern, efficient cross-coupling chemistry

- Most atom-economical approach

Disadvantages:

- Requires specialized catalysts and ligands

- Higher reaction temperatures

- Cu-catalyzed step potentially sensitive to moisture

Scale-Up Considerations

Scaling up the synthesis of this compound presents several challenges that must be addressed:

Method Selection for Scale-Up

Based on the comparative analysis, Method B provides the best balance of yield, reaction simplicity, and reagent availability for scale-up purposes. Method C offers higher yields but requires specialized catalysts that may be cost-prohibitive at larger scales.

Key Optimization Parameters

Table 6: Optimization Parameters for Kilogram-Scale Synthesis

| Parameter | Small Scale | Large Scale Modification | Rationale |

|---|---|---|---|

| Solvent volume | 10-15 mL/g | 5-8 mL/g | Reduce solvent waste |

| Reaction temperature control | Oil bath/heating mantle | Jacketed reactor | Better temperature uniformity |

| Alkylation base | Cs₂CO₃ | K₂CO₃ | Cost reduction |

| Amide coupling | HATU/DIPEA | T3P/Pyridine | Improved scalability, reduced cost |

| Purification | Column chromatography | Recrystallization | Process simplification |

| Reaction time | As specified | 1.5-2× longer | Accommodate larger volumes |

Q & A

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide, and how can purity be optimized?

Methodological Answer:

- Synthetic Pathways: Adapt multi-step protocols from structurally analogous pyrazole-carboxamides. For example, use nucleophilic substitution for fluorobenzyl group attachment (e.g., refluxing with anhydrous ethanol as in ), followed by carboxamide coupling via EDC/HOBt-mediated reactions .

- Purity Optimization: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structural integrity and stereochemistry be validated experimentally?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structures using single-crystal diffraction (e.g., Mo-Kα radiation, 295 K) to confirm bond angles, dihedral rotations, and intramolecular hydrogen bonds, as demonstrated for related pyrazolines .

- Spectroscopic Confirmation: Combine -/-NMR (δ 7-8 ppm for fluorophenyl protons, δ 160-165 ppm for carbonyl carbons) and HRMS (exact mass ± 0.001 Da) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination via dose-response curves .

- Receptor Binding: Radioligand displacement assays (e.g., -labeled ligands for GPCRs) to quantify K values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding poses in target proteins (e.g., kinases, nuclear receptors). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes .

- QSAR Analysis: Derive electronic (HOMO/LUMO) and steric (logP, polar surface area) descriptors from Gaussian calculations to correlate with activity data .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrazole derivatives?

Methodological Answer:

- Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC values may arise from variations in ATP concentrations in kinase assays .

- Orthogonal Validation: Confirm activity using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. How to design structure-activity relationship (SAR) studies for optimizing substituent effects?

Methodological Answer:

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical models?

Methodological Answer:

Q. How can crystallographic data inform polymorph screening for formulation development?

Methodological Answer:

Q. What experimental approaches evaluate the compound’s potential off-target effects?

Methodological Answer:

- Panel Screening: Use Eurofins CEREP panels (≥50 targets) to assess selectivity .

- Transcriptomics: RNA-seq of treated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.